Nonanenitrile
Description
Broad Context of Nitriles as Industrial Chemicals and Key Intermediates
Nitriles are widely utilized in industrial settings. For example, acrylonitrile (B1666552) and adiponitrile (B1665535) are important precursors for polymers like polyurethanes and polyamides. researchgate.nettugraz.at Acetonitrile and propionitrile (B127096) are commonly used as solvents. tugraz.at Beyond solvents and polymer precursors, nitriles are crucial intermediates in the production of surfactants, drugs, and agrochemicals. nih.govsolubilityofthings.comtugraz.at The ease with which the nitrile group can be converted into other functionalities contributes significantly to their industrial importance. researchgate.net
Significance of Nonanenitrile as a Representative Aliphatic Nitrile in Chemical Research
This compound, an aliphatic nitrile with a nine-carbon chain (C9H17N), serves as a representative example of this class of compounds in chemical research. solubilityofthings.comcas.org Its linear structure and the presence of the polar nitrile group influence its physical and chemical properties, including its solubility characteristics. solubilityofthings.com While exhibiting limited solubility in water due to its hydrophobic alkyl chain, this compound is more soluble in various polar organic solvents like ethanol, acetone, and chloroform. solubilityofthings.com This solubility profile is a key consideration when utilizing this compound in different chemical applications. Research involving this compound can provide insights into the behavior and reactivity of longer-chain aliphatic nitriles, which are relevant in areas such as the study of lipid membranes due to their hydrophobic properties. solubilityofthings.com this compound is also used in the synthesis of various organic compounds and can act as a precursor in the production of pharmaceuticals and agrochemicals. solubilityofthings.com
Evolution of Synthetic Approaches to Nitriles and Associated Challenges
The synthesis of nitriles has evolved considerably over time, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly methods. studysmarter.co.ukresearchgate.netresearchgate.netnih.gov Traditional methods for nitrile synthesis, such as the Kolbe nitrile synthesis (nucleophilic substitution of alkyl halides with cyanide salts) and the dehydration of amides, often involve harsh conditions, toxic reagents like metal cyanides or HCN, and can generate substantial waste. nih.govtugraz.atstudysmarter.co.uk For instance, the conversion of carboxylic acids to nitriles using reagents like thionyl chloride presents challenges related to handling reactive and toxic substances and the potential formation of explosive intermediates. studysmarter.co.uk
More recent advancements have focused on greener and more sustainable approaches. researchgate.netresearchgate.netnih.gov Electrochemical synthesis, for example, offers milder reaction conditions, improved selectivity, and sustainability compared to traditional thermal catalytic methods. researchgate.net Biocatalytic methods, particularly those employing enzymes like aldoxime dehydratases (Oxds), have emerged as promising cyanide-free alternatives for nitrile synthesis from readily available aldoximes. researchgate.netnih.govnih.gov These enzymatic methods can operate in water at lower temperatures and have demonstrated high volumetric productivity for aliphatic nitriles, including the synthesis of n-octanenitrile at high substrate loadings. nih.govnih.gov
Despite the progress, challenges remain in nitrile synthesis, such as the toxicity associated with cyanide reagents in some methods and the need for further development of catalysts and reaction conditions for improved efficiency and selectivity, particularly in areas like the selective hydrogenation of dinitriles. researchgate.netnih.govrsc.org
Here is a table summarizing some properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H17N | cas.orgsigmaaldrich.comtcichemicals.comnih.gov |
| Molecular Weight | 139.24 g/mol | cas.orgsigmaaldrich.comtcichemicals.comnih.gov |
| CAS Number | 2243-27-8 | cas.orgsigmaaldrich.comtcichemicals.comnih.gov |
| Boiling Point | 222 °C | tcichemicals.comsigmaaldrich.com |
| Melting Point | -34.2 °C | cas.org |
| Density | 0.81114 g/cm³ @ 30 °C | cas.org |
| Refractive Index | n20/D 1.426 | sigmaaldrich.com |
| Form | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Functional Group | Nitrile | sigmaaldrich.comsigmaaldrich.com |
This compound, also known as pelargononitrile or octyl cyanide, is an organic compound with the molecular formula C₉H₁₇N. sigmaaldrich.comfishersci.casigmaaldrich.com It is characterized by a nine-carbon chain terminating in a nitrile functional group. sigmaaldrich.comfishersci.casigmaaldrich.com While traditional methods for synthesizing nitriles often involve hazardous substances like hydrogen cyanide, significant research has focused on developing safer and more sustainable approaches, particularly utilizing chemoenzymatic routes. mdpi.comfigshare.comacs.orgtugraz.atchemistryviews.orgchemistryviews.orgresearchgate.netresearchgate.netresearchgate.net
Synthetic Methodologies for this compound
The synthesis of this compound can be achieved through various chemical transformations. However, recent advancements have highlighted the potential of chemoenzymatic methods, offering milder reaction conditions and reduced environmental impact compared to conventional routes. figshare.comtugraz.atresearchgate.net
Chemoenzymatic Synthesis Routes
Chemoenzymatic approaches combine chemical reactions with enzymatic catalysis to achieve desired transformations. For nitrile synthesis, this often involves utilizing enzymes that can catalyze the formation of the nitrile group from suitable precursors. mdpi.comtugraz.atresearchgate.netresearchgate.net
Cyanide-Free Approaches from Alkenes
A key area of development in nitrile synthesis is the creation of cyanide-free methods, moving away from the highly toxic hydrogen cyanide traditionally employed in processes like hydrocyanation. figshare.comacs.orgchemistryviews.orgresearchgate.netacs.org Cyanide-free routes starting from readily available alkenes are particularly attractive for the production of bulk chemicals like this compound. figshare.comacs.orgacs.orgnoah.nrwmpg.de
One promising cyanide-free approach involves the integration of metal-catalyzed hydroformylation with biocatalytic steps. Hydroformylation, a widely used industrial process, converts alkenes into aldehydes using a metal catalyst, typically rhodium or cobalt, in the presence of carbon monoxide and hydrogen. mdpi.comfigshare.comacs.orgacs.org This aldehyde intermediate then serves as a precursor for subsequent nitrile formation. mdpi.comnih.govnih.gov For the synthesis of this compound, 1-octene (B94956) can undergo hydroformylation to yield nonanal (B32974). mdpi.comfigshare.comacs.org
Aldoxime dehydratases (Oxds) are a class of enzymes that catalyze the dehydration of aldoximes to their corresponding nitriles. mdpi.comtugraz.atchemistryviews.orgresearchgate.netresearchgate.netresearchgate.netnih.govebi.ac.uk This biocatalytic step is central to many cyanide-free nitrile synthesis routes. mdpi.comtugraz.atresearchgate.netresearchgate.netresearchgate.net Oxds are heme-containing enzymes that facilitate the removal of water from the aldoxime structure under mild conditions. ebi.ac.uknih.govpnas.orgnisr.or.jp The reaction typically occurs at ambient temperature and pressure in aqueous media, offering a significant advantage over traditional high-temperature, high-pressure chemical processes. mdpi.comtugraz.atresearchgate.netresearchgate.net
Prior to the biocatalytic dehydration by Oxds, the aldehyde intermediate (e.g., nonanal from hydroformylation) needs to be converted into an aldoxime. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632). mdpi.comfigshare.comacs.orgtugraz.atresearchgate.netnih.govnih.govsciencemadness.org The resulting aldoxime is the direct substrate for the aldoxime dehydratase enzyme. mdpi.comtugraz.atresearchgate.netresearchgate.netresearchgate.netnih.gov
A critical aspect of integrating aldoxime formation with the enzymatic dehydration step is the potential inhibitory effect of residual hydroxylamine on the aldoxime dehydratase activity. figshare.comacs.orgrsc.org Therefore, efficient strategies for the removal of excess hydroxylamine after aldoxime formation are necessary to ensure optimal enzyme performance. figshare.comacs.org One reported strategy involves in situ thermal decomposition of residual hydroxylamine hydrochloride. rsc.org
For example, a three-step, one-pot process for the synthesis of this compound (as an n-/iso-mixture) from 1-octene has been demonstrated. figshare.comacs.orgacs.org This process combines rhodium-catalyzed hydroformylation, spontaneous oxime formation, and aldoxime dehydratase-catalyzed nitrile formation, running in water at low to moderate temperatures without the use of cyanide sources. figshare.comacs.orgacs.orgnoah.nrwmpg.de
Research findings on a three-step, one-pot chemoenzymatic synthesis of this compound from 1-octene:
| Step | Reaction | Catalyst/Enzyme | Conditions |
| 1 (Chemical) | Hydroformylation of 1-octene to nonanal | Rh-TPPTS catalyst | Mostly in 1-octene (with 10% water) |
| 2 (Chemical) | Aldoxime formation from nonanal + hydroxylamine | - | Aqueous conditions |
| 3 (Biocatalytic) | Dehydration of nonanal oxime to this compound | Aldoxime dehydratase (OxdRE) | Aqueous conditions, mild temperature/pressure |
Data derived from search results mdpi.comfigshare.comacs.orgacs.org.
Enzyme Engineering and Biocatalyst Development for Nitrile Synthesis
Enzyme engineering and the development of improved biocatalysts are crucial for optimizing chemoenzymatic nitrile synthesis routes. tugraz.atchemistryviews.org This involves modifying existing aldoxime dehydratases or discovering novel enzymes with enhanced activity, stability, and substrate specificity. tugraz.atchemistryviews.orgresearchgate.netscispace.comnih.gov
Research in this area focuses on understanding the catalytic mechanism of aldoxime dehydratases to guide rational enzyme design. ebi.ac.uknih.govpnas.orgnisr.or.jpnih.gov Studies have investigated the role of specific amino acid residues in the enzyme's active site and their interaction with the substrate. ebi.ac.uknih.govnih.gov This knowledge can be used to engineer enzymes with improved catalytic efficiency or altered substrate scope, potentially enabling the synthesis of a wider range of nitriles, including this compound, with higher yields and selectivities. tugraz.atchemistryviews.orgresearchgate.netscispace.comnih.gov
Furthermore, the development of whole-cell biocatalysts, where the enzyme is expressed within a microbial host, can offer advantages in terms of enzyme stability and ease of handling in industrial processes. chemistryviews.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nonanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZZPPHAMDJOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022183 | |
| Record name | Octyl cyanide | |
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Molecular Weight |
139.24 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; Almost insoluble in water; [MSDSonline] | |
| Record name | Nonanenitrile | |
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Vapor Pressure |
0.1 [mmHg] | |
| Record name | Nonanenitrile | |
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CAS No. |
2243-27-8 | |
| Record name | Nonanenitrile | |
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| Record name | Octyl cyanide | |
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| Record name | Nonanenitrile | |
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| Record name | Nonanenitrile | |
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| Record name | Octyl cyanide | |
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| Record name | N-octanenitrile | |
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| Record name | OCTYL CYANIDE | |
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Synthetic Methodologies for Nonanenitrile
Classical and Modern Organic Synthesis Techniques
The synthesis of nonanenitrile and other nitriles can be achieved through a variety of methods, ranging from traditional approaches to modern catalytic and optimized procedures.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a fundamental carbon-carbon bond forming reaction in organic chemistry. dcu.ieresearchgate.netsigmaaldrich.com It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a catalyst, often a base or an acid. dcu.iesigmaaldrich.com This reaction is widely used for the synthesis of α,β-unsaturated compounds, including unsaturated nitriles, which can serve as precursors to saturated nitriles like this compound through subsequent reactions such as hydrogenation. researchgate.netnumberanalytics.com Active methylene compounds commonly employed in Knoevenagel condensations that can lead to nitrile products include malononitrile (B47326) and ethyl cyanoacetate (B8463686). researchgate.netacademie-sciences.frmdpi.com
Conducting Knoevenagel condensation reactions under solvent-free conditions has gained considerable interest as a more sustainable and environmentally friendly approach compared to traditional methods that utilize large volumes of organic solvents. researchgate.nettandfonline.combhu.ac.intandfonline.comacgpubs.orgresearchgate.net This approach often leads to accelerated reaction rates, reduced waste generation, and simplified work-up procedures. bhu.ac.intandfonline.comresearchgate.net Various catalysts have been successfully employed in solvent-free Knoevenagel condensations, including organic amines, ammonium (B1175870) salts, metal oxides, and heterogeneous catalysts like hydroxyapatite (B223615). researchgate.netmdpi.comtandfonline.combhu.ac.intandfonline.comacgpubs.orgresearchgate.netbcrec.id
Studies have demonstrated the effectiveness of solvent-free conditions for the Knoevenagel condensation of aldehydes with active methylene compounds such as malononitrile and ethyl cyanoacetate, yielding corresponding unsaturated nitriles in high yields and short reaction times. researchgate.netmdpi.combhu.ac.intandfonline.comacgpubs.orgresearchgate.net For instance, the condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate under solvent-free conditions catalyzed by porous calcium hydroxyapatite under microwave irradiation has been reported to provide high yields. researchgate.netmdpi.com Another study described a solvent-free Knoevenagel condensation of aromatic aldehydes with malononitrile using ultrasound irradiation and ammonium acetate (B1210297) as a catalyst, achieving excellent yields in short durations. bhu.ac.in While direct synthesis of this compound from a single Knoevenagel step is not typical as it is a saturated nitrile, these solvent-free conditions are relevant for synthesizing unsaturated nitrile precursors or for reactions involving nitriles as one of the condensation partners. One report mentions the solvent-free condensation of this compound with an aldehyde, although the focus is on product outcome rather than this compound synthesis itself. researchgate.net
Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. chemmethod.comscilit.comrsc.org In Knoevenagel condensation reactions, PTC can be employed to transport anionic species derived from active methylene compounds into the organic phase where they can react with the carbonyl compound. chemmethod.comrsc.org This can enhance reaction rates and yields, particularly when one of the reactants or a catalyst is soluble in a different phase than the other reactants. chemmethod.comrsc.org
PTC has been applied to Knoevenagel condensations involving active methylene compounds, contributing to efficient product formation. chemmethod.comscilit.comrsc.orgrsc.org For example, heterogeneous solid base catalysts combined with crown ethers as phase transfer catalysts have shown high activity in Knoevenagel condensations at room temperature. rsc.orgrsc.org The use of bifunctional magnetic nanoparticles functionalized with ethylenediamine (B42938) and polyethylene (B3416737) glycol has also been explored as a recyclable heterogeneous phase-transfer catalyst for Knoevenagel condensation in aqueous media, demonstrating high yields and short reaction times. chemmethod.com While specific detailed data on PTC applied directly to this compound synthesis via Knoevenagel condensation was not extensively found, the principles and demonstrated effectiveness of PTC in related nitrile-forming Knoevenagel reactions highlight its potential utility in optimizing such processes relevant to nitrile chemistry.
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates, reducing reaction times, and often improving yields compared to conventional heating methods. mdpi.comijnrd.orgwisdomlib.orgniscair.res.inuniquepubinternational.comresearchgate.net The application of microwave energy to Knoevenagel condensation reactions is a well-established technique for optimization. researchgate.netmdpi.comwisdomlib.orgniscair.res.inuniquepubinternational.comresearchgate.nettandfonline.com Microwave heating provides rapid and uniform heating of the reaction mixture, leading to faster kinetics and sometimes altered selectivities. niscair.res.inuniquepubinternational.com
Numerous studies have reported the benefits of microwave-assisted Knoevenagel condensations, often in conjunction with solvent-free conditions or specific catalysts. researchgate.netmdpi.combhu.ac.inuniquepubinternational.comresearchgate.nettandfonline.com For instance, microwave irradiation has been used to enhance the Knoevenagel condensation of aldehydes with active methylene compounds like ethyl cyanoacetate and malononitrile, achieving good to excellent yields in very short reaction times (minutes). mdpi.comniscair.res.inresearchgate.nettandfonline.com The combination of microwave activation and heterogeneous catalysis, such as with porous calcium hydroxyapatite, has proven effective for solvent-free Knoevenagel condensations. researchgate.netmdpi.com These optimized microwave-assisted conditions are valuable for the rapid synthesis of unsaturated nitrile precursors that can be subsequently transformed into saturated nitriles like this compound.
Asymmetric Synthesis Approaches
Asymmetric synthesis, also known as enantioselective synthesis, aims to produce chiral compounds in a specific enantiomeric form. While this compound itself is an achiral molecule, asymmetric synthesis techniques are relevant in the broader context of nitrile chemistry for producing chiral nitriles or chiral intermediates that might be related to more complex nitrile structures.
Nickel catalysis has been explored for various asymmetric transformations, including enantioconvergent reactions. Enantioconvergent reactions are those where a racemic mixture of a starting material is converted into a single enantiomer of a product. acs.orgnih.govcaltech.edunih.gov This approach is particularly valuable as it allows for the use of readily available racemic materials without the need for prior resolution.
One notable application of nickel catalysis in asymmetric nitrile synthesis is the enantioconvergent cross-coupling of racemic α-halonitriles with various coupling partners, such as heteroaryl iodides or organozinc reagents. acs.orgnih.govcaltech.edunih.gov This method provides access to enantioenriched α,α-disubstituted nitriles and α-arylnitriles. acs.orgnih.govcaltech.edunih.gov For example, a nickel-catalyzed asymmetric reductive cross-coupling of heteroaryl iodides and α-chloronitriles has been developed, yielding enantioenriched α,α-disubstituted nitriles from simple building blocks under mild conditions. acs.orgnih.gov Another related approach involves the nickel-catalyzed asymmetric addition of alkylnitriles to aldehydes, leading to enantioenriched β-hydroxynitriles. researchgate.net While these methods are primarily focused on synthesizing chiral nitriles with functional groups adjacent to the nitrile, they represent significant advancements in the asymmetric synthesis of nitrile-containing compounds through nickel catalysis. The specific application of these enantioconvergent substitution reactions directly to the synthesis of this compound, which is an achiral, linear nitrile, is not described in the provided search results. However, these techniques are important within the broader field of nitrile synthesis for creating chiral centers in more complex molecules.
Oxidative Functionalization Reactions
Oxidative functionalization reactions offer pathways to synthesize nitriles by introducing the cyano group while simultaneously oxidizing the substrate. These methods often provide alternatives to traditional approaches that may generate toxic byproducts.
Oxidative Cyanoation of Aldehydes
The oxidative cyanoation of aldehydes is a promising strategy for the cyanide-free synthesis of organic nitriles. researchgate.netnih.gov This transformation typically involves the conversion of an aldehyde into a nitrile using a nitrogen source and an oxidant, often mediated by a catalyst. rsc.orgrsc.orgresearchgate.net
One approach utilizes ammonium acetate as the nitrogen source with iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. This method has been shown to convert various aldehydes, including aliphatic ones, into their corresponding nitriles in good to excellent yields. rsc.orgresearchgate.net
Another metal-free method employs Se,S,N-tri-doped carbon nanosheets as a heterogeneous catalyst with ammonia (B1221849) as the nitrogen source and oxygen as the oxidant. This protocol is effective for the oxidative cyanation of various aldehydes, operating below 100 °C and demonstrating high selectivity. researchgate.netnih.gov The proposed mechanism involves the activation of oxygen molecules and oxidative dehydrogenation of aldimine intermediates. researchgate.net
Deep eutectic solvents (DESs) have also been explored as eco-friendly catalysts and solvents for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org This method, using a choline (B1196258) chloride-urea mixture, avoids harsh conditions and toxic reagents, proceeding via the formation of aldoximes followed by dehydration. organic-chemistry.org
Oxidative Cyanoation of Tertiary Amines
Oxidative cyanoation of tertiary amines provides a route to α-aminonitriles. This reaction typically involves the oxidation of a tertiary amine and the introduction of a cyanide group at the alpha-carbon position. nih.gov
Ruthenium-catalyzed aerobic oxidative cyanation of tertiary amines using sodium cyanide has been reported. organic-chemistry.org This method, catalyzed by RuCl₃·nH₂O under molecular oxygen, yields α-aminonitriles in excellent yields and is considered environmentally benign. organic-chemistry.orgorganic-chemistry.org The mechanism is thought to involve the formation of iminium ion intermediates which are then trapped by cyanide. organic-chemistry.org
Metal-free processes for the oxidative cyanation of tertiary amines have also been developed. One such method utilizes azobis(isobutyronitrile) (AIBN) as the cyanide source and air as the oxidant. acs.org This approach provides α-aminonitriles and is considered a valuable alternative for synthesizing biologically important compounds. acs.org The proposed mechanism involves the decomposition of AIBN to generate a radical intermediate, which abstracts a hydrogen atom from the amine, followed by oxidation to an iminium cation and subsequent attack by a cyanide ion. acs.org
Iron salts, such as FeCl₂, can also catalyze the oxidative α-cyanation of tertiary amines using trimethylsilyl (B98337) cyanide and TBHP under acid-free conditions. uni-muenchen.dersc.org
Mitsunobu Reaction for C-C Bond Formation
While the classical Mitsunobu reaction is primarily known for the formation of C-O, C-N, and C-S bonds through the alkylation of nucleophiles by alcohols, variations and related strategies can be employed for C-C bond formation, including approaches that may lead to nitriles or nitrile precursors. organic-synthesis.comiupac.orgslideshare.net The Mitsunobu reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD). organic-synthesis.comiupac.orgslideshare.net The reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group of the alcohol. slideshare.netcore.ac.uk
Although the direct formation of a C-CN bond via a Mitsunobu reaction with a simple alkane and a cyanide source is not a typical application, the core principles of activating an alcohol for nucleophilic attack can be relevant in multi-step sequences that ultimately yield nitriles. For instance, the reaction has been used in the synthesis of complex molecules where a C-C bond formation step is crucial, potentially involving intermediates that are later converted to nitriles. iupac.org Some studies have explored the use of cyanomethylenephosphoranes as reagents in Mitsunobu-type C-alkylation reactions, demonstrating the potential for C-C bond formation mediated by related phosphorus chemistry. iupac.org
Research on the synthesis of spirooxindole amides has involved the hydrozirconation of nitriles followed by acylation and intramolecular nucleophilic addition, a sequence initiated from nitriles to form new C-C bonds and complex structures. nih.gov This highlights how nitrile compounds themselves can serve as starting materials for C-C bond-forming reactions.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy for this compound depends on various factors, including the desired yield, purity, cost, environmental impact, and the availability of starting materials. Comparing different methods reveals distinct advantages and disadvantages.
Sustainability and Efficiency Considerations (e.g., Cyanide-Free vs. Traditional Routes)
Traditional nitrile synthesis methods, such as those involving alkali metal cyanides (e.g., NaCN), often pose significant environmental and safety concerns due to the toxicity of cyanide. beilstein-journals.org This has driven the development of cyanide-free alternatives. mdpi.comnih.govazolifesciences.com
Oxidative cyanation methods, particularly those utilizing less toxic nitrogen sources like ammonia or ammonium acetate and environmentally benign oxidants like oxygen or TBHP, also contribute to more sustainable nitrile synthesis compared to traditional cyanide-based routes. researchgate.netnih.govrsc.orgrsc.orgorganic-chemistry.org Metal-free catalytic systems in oxidative cyanation of aldehydes represent a step towards greener processes. nih.gov
However, some oxidative cyanation methods still rely on cyanide sources like NaCN or trimethylsilyl cyanide (TMSCN), although they may offer other advantages like milder reaction conditions or higher efficiency for specific substrates. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org
Efficiency can be evaluated based on yield, reaction time, catalyst turnover, and the need for purification steps. Biocatalytic methods can achieve high yields and selectivity, and in some cases, optimization can lead to reaction mixtures of pure nitrile, eliminating the need for further purification. nih.govuva.nl Chemical oxidative cyanation methods also report good to excellent yields for various substrates. rsc.orgresearchgate.net
Comparing specific methods requires detailed analysis of reaction conditions, catalyst loading, and substrate scope. For instance, a comparative study of different nitrile synthesis methods highlighted that while some routes like the use of tosylmethylisocyanide might give moderate yields, they can be advantageous as single-step reactions. researchgate.net
Stereochemical Control in Nitrile Synthesis
Stereochemical control is a critical aspect in the synthesis of chiral nitriles, particularly in the pharmaceutical and fine chemical industries. chimia.ch Different synthetic strategies offer varying degrees of stereocontrol.
Enzymatic methods, particularly those employing biocatalysts like aldoxime dehydratases, can be highly stereoselective, enabling the synthesis of chiral nitriles with high enantiomeric excess. nih.govchimia.ch This is a significant advantage for the production of enantiopure compounds.
Chemical methods for nitrile synthesis can also achieve stereocontrol, although it often requires the use of specific chiral catalysts or controlled reaction conditions. For example, the stereochemical outcome in some reactions involving nitriles, such as the synthesis of spirooxindole amides via nitrile hydrozirconation, can be influenced by factors like the steric bulk of substituents. nih.gov Catalytic cross-metathesis has also been explored for the synthesis of stereochemically defined alkenyl nitriles, demonstrating that specific catalysts and conditions can lead to high E:Z ratios. nih.gov
The Mitsunobu reaction, while not typically used for direct nitrile synthesis from simple alkanes, is well-known for proceeding with inversion of stereochemistry at a chiral alcohol center. slideshare.netcore.ac.uk This principle of stereochemical inversion or retention, depending on the nucleophile and reaction mechanism, is a fundamental concept in organic synthesis that can be applied in multi-step routes towards chiral nitriles.
Achieving high stereoselectivity in nitrile synthesis remains an active area of research, with ongoing efforts to develop new catalysts and methodologies that provide precise control over the formation of chiral centers. chemistryworld.com
Mechanistic Investigations of Nonanenitrile Reactions
Reaction Mechanism Elucidation
The reaction mechanisms involving nitriles can vary significantly depending on the reaction type and conditions. These mechanisms often involve nucleophilic attack on the electrophilic carbon of the nitrile group or transformations of the carbon-nitrogen triple bond.
Knoevenagel Condensation Pathways
The Knoevenagel condensation is a modified aldol (B89426) condensation that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated compound sigmaaldrich.comwikipedia.org. When nitriles or compounds containing nitrile groups are involved as the active methylene (B1212753) component, the reaction leads to the formation of α-cyano-α,β-unsaturated systems. The mechanism typically involves the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion (enolate). This carbanion then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated nitrile product sigmaaldrich.comorientjchem.org.
A reasonable variation of the mechanism, particularly when using a secondary amine like piperidine (B6355638) as an organocatalyst, involves the formation of an iminium intermediate from the carbonyl compound and the amine. This iminium ion then reacts with the enolate, followed by rearrangement and regeneration of the catalyst organic-chemistry.orgyoutube.com.
Influence of Non-Thermal Microwave Effects
Microwave irradiation has been widely employed to accelerate various organic reactions, including the Knoevenagel condensation researchgate.netmdpi.comcem.comunifap.br. The influence of microwaves in these reactions is often attributed to thermal effects, where the reaction mixture is rapidly heated uniformly. However, there is also interest in understanding potential non-thermal microwave effects, which could influence reaction rates or selectivity beyond simple heating.
Studies on microwave-assisted Knoevenagel condensations have demonstrated significant reductions in reaction times and increased yields compared to conventional heating methods researchgate.netmdpi.combhu.ac.in. For example, the Knoevenagel condensation between aldehydes and active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) under microwave irradiation and solvent-free conditions with catalysts like porous calcium hydroxyapatite (B223615) has been shown to be highly efficient, providing products in high yields within minutes mdpi.com. While the primary benefit is often attributed to efficient bulk heating, some research discusses the importance of the dipole moments of molecules in the reaction proceeding under microwave irradiation, suggesting a potential influence beyond just thermal effects researchgate.net. Further detailed mechanistic studies would be needed to definitively isolate and understand any specific non-thermal microwave effects on the Knoevenagel condensation pathways involving nitriles.
Biocatalytic Dehydration Mechanisms of Aldoximes
Nitriles, including nonanenitrile, can be synthesized biocatalytically through the dehydration of aldoximes. This transformation is catalyzed by enzymes called aldoxime dehydratases (Oxd), which are often heme-containing enzymes nih.govebi.ac.ukrsc.orgnih.gov. This biocatalytic approach offers a cyanide-free route to nitriles under mild conditions rsc.orgnih.govresearchgate.net.
The mechanism of aldoxime dehydration catalyzed by Oxds involves the redox activation of the N-O bond of the aldoxime substrate organic-chemistry.org. It is proposed that the catalytic Fe(II) atom in the heme center is essential for substrate binding via the nitrogen atom of the oxime nih.gov. The dehydration reaction is thought to proceed through a mechanism involving electron transfer and proton abstraction. One proposed mechanism involves the Fe(II) center donating a single electron to the nitrogen of the aldoxime, initiating the elimination of water with simultaneous proton abstraction by a catalytic residue, such as histidine ebi.ac.uk. This is followed by a second electron donation from the Fe(III) center to the nitrogen ebi.ac.uk. Another description suggests the N-O bond is initially opened by the action of the Fe-N complex (Heme Fe-proximal histidine), followed by deprotonation by a distal histidine residue to form the nitrile triple bond rsc.org.
Biocatalytic dehydration of aldoximes to nitriles catalyzed by aldoxime dehydratases: R-CH=N-OH R-C≡N + H₂O
Research has highlighted the substrate specificity of aldoxime dehydratases, with different enzymes showing activity towards various aliphatic and aromatic aldoximes nih.govorganic-chemistry.org. For example, OxdA from Pseudomonas chlororaphis B23 has been studied for its binding of phenylacetaldoxime and release of phenylacetonitrile (B145931) nih.gov.
Oxidative Cyanoation Reaction Pathways
Oxidative cyanoation is a method for introducing a cyano group into organic molecules, often involving the formation of new carbon-carbon or carbon-heteroatom bonds. While the search results did not provide specific details on oxidative cyanoation of this compound, they did discuss the oxidative cyanoation of alkenes to produce alkenyl nitriles nih.gov. This reaction is relevant as it represents a pathway to synthesize nitrile-containing compounds.
A catalytic method for the oxidative cyanoation of terminal and internal alkenes using a copper catalyst and an oxidant has been developed, providing access to branched alkenyl nitriles nih.gov. Although the precise mechanism is not fully elucidated, a plausible catalytic cycle has been proposed involving a high-valent Cu(III) intermediate formed by the oxidation of a Cu(I) catalyst nih.gov. This intermediate is then believed to be involved in the functionalization of the alkene with a cyano group.
Plausible oxidative cyanoation of alkenes to alkenyl nitriles: Alkene + [Oxidant] + [Cyanide Source] Alkenyl Nitrile
This type of reaction highlights the development of new methodologies for synthesizing nitriles through oxidative processes, offering alternatives to traditional cyanation methods.
Nitrile Reduction Mechanisms (e.g., Nucleophilic Hydride Attack)
The reduction of nitriles is a fundamental transformation that can lead to primary amines or aldehydes, depending on the reducing agent and conditions chemistrysteps.comchemistrysteps.comjove.comwikipedia.org. This process commonly involves nucleophilic attack by hydride species on the electrophilic carbon of the nitrile group.
One of the most common reducing agents for converting nitriles to primary amines is lithium aluminum hydride (LiAlH₄) chemistrysteps.comchemistrysteps.comjove.comlibretexts.orgjove.comlibretexts.orgresearchgate.netlibretexts.org. The mechanism involves two successive nucleophilic additions of hydride ions to the nitrile carbon. The first hydride attack forms an imine anion, which is stabilized by complexation with the aluminum reagent libretexts.orglibretexts.orglibretexts.org. A second hydride then attacks the carbon of the imine intermediate, forming a dianion jove.comlibretexts.orglibretexts.org. Acidic or aqueous workup of this dianion yields the primary amine chemistrysteps.comjove.comlibretexts.orglibretexts.org.
Mechanism of nitrile reduction with LiAlH₄: R-C≡N + LiAlH₄ → [R-CH=N]⁻ [Al...]⁺ + H⁻ → [R-CH₂-N]²⁻ [Al...]²⁺ R-CH₂-NH₂
When a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) is used, nitriles can be selectively reduced to aldehydes chemistrysteps.comchemistrysteps.comjove.comwikipedia.orglibretexts.org. The mechanism with DIBAL-H involves only a single nucleophilic addition of hydride to the nitrile carbon, forming an iminium anion intermediate chemistrysteps.comwikipedia.orglibretexts.org. Unlike LiAlH₄, DIBAL-H is not strong enough to reduce the iminium intermediate further chemistrysteps.com. Subsequent aqueous workup hydrolyzes the imine intermediate to the corresponding aldehyde chemistrysteps.comwikipedia.orglibretexts.org.
Mechanism of nitrile reduction with DIBAL-H: R-C≡N + DIBAL-H → [R-CH=N-Al...] R-CHO
Catalytic hydrogenation is another method for reducing nitriles to primary amines, often using metal catalysts like Raney nickel, palladium, or platinum wikipedia.org. This method involves the addition of hydrogen gas across the carbon-nitrogen triple bond wikipedia.org.
Organometallic Reagent Interactions (e.g., Grignard Reactions)
Nitriles, characterized by their polar carbon-nitrogen triple bond, undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction pathway provides a valuable method for carbon-carbon bond formation. The mechanism typically involves the nucleophilic attack of the carbanion character-bearing carbon of the organometallic reagent on the electrophilic carbon atom of the nitrile group (C≡N). masterorganicchemistry.comchemistrysteps.com This addition across the triple bond forms a metalloimine intermediate. masterorganicchemistry.comchemistrysteps.compressbooks.puborganic-chemistry.org
The initial product of the reaction between a Grignard reagent and a nitrile is an imine salt (or a metalloimine intermediate). masterorganicchemistry.comchemistrysteps.com Unlike the reactions of Grignard reagents with aldehydes, ketones, esters, or acid chlorides, which can undergo multiple additions, the reaction with nitriles typically stops after a single addition. chemistrysteps.comorganicchemistrytutor.com This is because the resulting imine anion intermediate is less reactive towards a second nucleophilic attack by the Grignard reagent compared to a carbonyl group. chemistrysteps.commsu.edu
Subsequent hydrolysis of the imine intermediate, usually carried out with aqueous acid, yields a ketone. masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comlibretexts.org The hydrolysis step converts the C=N double bond of the imine into a C=O double bond of the ketone. masterorganicchemistry.comlibretexts.org
The general reaction scheme can be represented as follows:
R'-C≡N + RMgX → [R'-C(R)=N-MgX] (metalloimine intermediate)
[R'-C(R)=N-MgX] + H₂O/H₃O⁺ → R'-C(R)=NH (imine)
R'-C(R)=NH + H₂O/H₃O⁺ → R'-C(R)=O (ketone) + NH₃/NH₄⁺
In the context of this compound (CH₃(CH₂)₇CN), reaction with a Grignard reagent (RMgX) would lead to a metalloimine intermediate, which upon hydrolysis would yield a ketone with a nonyl group and the R group from the Grignard reagent attached to the carbonyl carbon. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would produce 2-decanone (B165314) (CH₃(CH₂)₇COCH₃).
Research has explored the efficiency and conditions of these reactions. For instance, studies have investigated the addition of organometallic compounds to nitriles in various media, including the use of water as a reaction medium, which can influence the reaction outcome and efficiency researchgate.netrsc.org. The kinetics of Grignard reactions with nitriles have also been studied, indicating a second-order reaction, first order in Grignard reagent and first order in nitrile masterorganicchemistry.com.
Hydrolysis Reaction Mechanisms
The hydrolysis of nitriles, including this compound, typically results in the formation of carboxylic acids or their salts. pressbooks.pubchemguide.co.ukbyjus.com This transformation occurs in a stepwise manner, proceeding through an amide intermediate. chemguide.co.ukbyjus.comchemistrysteps.com The reaction can be catalyzed by either acid or base, with the specific conditions influencing the nature of the final product (carboxylic acid under acidic conditions, or carboxylate salt under alkaline conditions). chemguide.co.ukbyjus.com
Under acidic conditions, the mechanism begins with the protonation of the nitrogen atom of the nitrile group, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. pressbooks.puborganicchemistrytutor.com A nucleophilic attack by water on the protonated nitrile carbon forms a tetrahedral intermediate. pressbooks.pub Subsequent proton transfers lead to the formation of an amide. pressbooks.pubchemistrysteps.comorganicchemistrytutor.com The amide can then undergo further hydrolysis under acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. pressbooks.pubchemguide.co.ukbyjus.comorganicchemistrytutor.com The hydrolysis of the amide intermediate is essentially an acid-catalyzed hydrolysis of an amide. pressbooks.puborganicchemistrytutor.com
Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comorganicchemistrytutor.com This forms an intermediate with a negative charge on the nitrogen atom. chemistrysteps.com Proton transfer steps then lead to the formation of an imidic acid tautomer, which quickly rearranges to the amide. chemistrysteps.com The amide intermediate is then hydrolyzed by the base, yielding the carboxylate salt and ammonia (B1221849). chemguide.co.ukbyjus.com The hydrolysis of the amide under basic conditions involves the nucleophilic addition of hydroxide to the amide carbonyl. libretexts.org
The hydrolysis of nitriles with water alone is generally very slow and requires heating with either dilute acid or alkali to proceed efficiently. chemguide.co.ukbyjus.com
Research into the hydrolysis of nitriles has included kinetic studies to understand the reaction rates and mechanisms under different conditions. For instance, a kinetic study on the base-catalyzed hydrolysis of aminothis compound, a substituted this compound, investigated the reaction rate as a function of sodium hydroxide concentration and temperature in water and methanol (B129727)/water solvents acs.org. This study found that the rate of aminonitrile hydrolysis was first-order dependent on NaOH concentration in water above a certain temperature and second-order dependent in methanol/water mixtures, suggesting a change in the rate-determining step in the presence of methanol acs.org. The Arrhenius activation energy was also found to increase with increasing chain length of the aminonitrile reactant acs.org.
Data from kinetic studies can provide insights into the reaction profile and the influence of reaction parameters. While specific detailed kinetic data solely for the hydrolysis of unsubstituted this compound were not extensively found in the immediate search results, the general mechanisms for nitrile hydrolysis under acidic and basic conditions are well-established and applicable to this compound.
An example of data that might be presented in a detailed study could involve the change in concentration of reactants and products over time under specific conditions.
Example Data Table (Illustrative - based on typical hydrolysis kinetics, not specific this compound data from search results):
| Time (min) | This compound Concentration (M) | Nonanamide Concentration (M) | Nonanoic Acid/Salt Concentration (M) |
| 0 | [Initial] | 0 | 0 |
| t₁ | [Decreased] | [Increased] | [Increased] |
| t₂ | [Further Decreased] | [May increase or decrease depending on relative rates] | [Further Increased] |
| ... | ... | ... | ... |
Note: This table is illustrative and represents the type of data that would be generated in a kinetic study. The actual values would depend on the specific reaction conditions (temperature, concentration of acid/base, solvent) and the specific nitrile.
Advanced Analytical Characterization Techniques for Nonanenitrile
Spectroscopic Methodologies
Infrared (IR) spectroscopy is a valuable technique for identifying and characterizing organic compounds based on their vibrational modes. The cyano functional group (–C≡N) in Nonanenitrile exhibits a characteristic absorption band in the IR spectrum, typically in the region of 2000-3000 cm⁻¹, often appearing around 2247 cm⁻¹. scispace.comcore.ac.uksci-hub.se Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specific IR technique particularly well-suited for analyzing powdered and rough surface materials that may be difficult to analyze by conventional transmission methods. jascoinc.comspecac.comswri.org DRIFTS is highly sensitive to surface interactions and requires minimal sample preparation, making it useful for studying chemically modified solid surfaces or adsorption processes involving nitriles. specac.comswri.org
While primarily used for qualitative analysis, DRIFTS can also be applied quantitatively. core.ac.ukjascoinc.comswri.org Quantitative analysis using DRIFTS presents challenges due to factors such as particle size, packing density, and dilution of the sample, which can affect the diffuse reflectance properties. jascoinc.com The Kubelka-Munk transformation is a mathematical model often employed in DRIFTS analysis to relate diffuse reflectance to analyte concentration, based on assumptions about absorption and scattering coefficients. specac.com Diffuse reflectance is typically measured relative to a reference sample. specac.com
Nonideal sample properties and instrument artifacts can introduce distortions in DRIFTS spectra, complicating quantitative analysis. unit.no Techniques for spectral data correction are essential to obtain reliable quantitative results from nonideal samples. For instance, in reflection measurements, specular reflectance can cause spectral distortions, which can sometimes be mathematically addressed using corrections like the Kramers-Kronig correction to produce a spectrum resembling a transmission spectrum. jascoinc.com The Kubelka-Munk transformation is specifically used to correct diffuse reflectance data for quantitative comparison to transmission spectra. jascoinc.com Other methods, such as the Savitzky-Golay algorithm and Extended Multiplicative Signal Correction (EMSC), are also used in IR spectroscopy to resolve overlapping signals, enhance signal properties, suppress unwanted features from non-ideal instrument and sample properties, and normalize spectra. unit.no
DRIFTS is a valuable tool for studying surface-derivatized materials, where functional groups are chemically bonded to a solid support. core.ac.ukspecac.comswri.org This technique allows for the evaluation of subtle changes on rough surfaces and provides insights into surface chemistry. swri.org For example, DRIFTS has been used to study the effect of the chemical environment on the absorption coefficient of a cyano functional group covalently linked to a surface-derivatized silica (B1680970) powder. core.ac.uk Similarly, it can be applied to characterize materials where this compound or a related nitrile is immobilized or adsorbed onto a surface. Studies have shown that nitrogen functionalities, including nitriles, can be introduced onto carbon surfaces through various treatments. mdpi.com
The characteristic IR absorption band of the cyano functional group can be utilized for its quantitative determination in a sample. scispace.comsci-hub.se In the context of DRIFTS, determining the concentration of the cyano functional group, such as that present in this compound, involves applying appropriate spectral data correction methodologies and quantitative models like the Kubelka-Munk transformation. jascoinc.comspecac.com While quantitative analysis by DRIFTS requires careful control of sample preparation and packing, it is possible to obtain quantitative information about surface species and functional group concentrations. jascoinc.comswri.org Research has explored the quantitative study of the influence of the chemical environment on the molar extinction coefficient of a surface-linked cyano group using DRIFTS. core.ac.uk
Quantitative Diffuse Reflectance and Transmittance Infrared Spectroscopy (DRIFTS)
Chromatographic Techniques for Trace Analysis
Analyzing this compound at trace levels, especially within complex matrices, necessitates highly sensitive and selective chromatographic techniques. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a sensitive detector is a powerful approach for separating and quantifying components in intricate mixtures. nih.govrsc.orgoup.com
GCxGC-NCD is a particularly effective technique for the trace analysis of nitrogen-containing compounds like this compound. GCxGC provides superior separation capabilities compared to one-dimensional gas chromatography by coupling two columns with different separation mechanisms. nih.govrsc.orgoup.com A modulator between the columns traps and rapidly injects effluent from the first column onto the second, enhancing peak capacity and resolution. rsc.orgoup.com The Nitrogen Chemiluminescence Detector (NCD) offers high selectivity and sensitivity specifically for nitrogen species. nih.govrsc.orgresearchgate.netb-cdn.netresearchgate.net The NCD operates based on a nitrogen-specific reaction that minimizes interference from hydrocarbon backgrounds, making it ideal for analyzing nitrogen compounds in complex matrices such as fuels or environmental samples. nih.gov NCD generally provides a linear and often equimolar response to nitrogen-containing compounds, which can simplify calibration. rsc.orgoup.com GCxGC-NCD has been applied to the analysis of nitrogen compounds in various complex samples, including fuels, bio-oils, and atmospheric aerosols. nih.govresearchgate.netb-cdn.netresearchgate.net this compound has been utilized as a standard in GCxGC-NCD methods developed for the analysis of organic nitrogen compounds in matrices like atmospheric aerosols and bio-oils, demonstrating the technique's applicability to this compound for trace analysis. researchgate.netuts.edu.au
Comprehensive Gas Chromatography with Nitrogen Chemiluminescence Detection (GCxGC-NCD)
Optimization of Detection Systems for Organic Nitrogen
Nitrogen chemiluminescence detection (NCD) coupled with gas chromatography (GC) is a technique utilized for the sensitive and quantitative analysis of organic nitrogen compounds. nih.govacs.org The NCD method involves the chemiluminescent reaction of nitrogen-containing compounds with ozone. Optimization of such detection systems typically involves using liquid standards of known organic nitrogen compounds. nih.govacs.org This optimization ensures high selectivity and sensitivity, as well as an equimolar response to individual organic compounds, which is crucial for accurate quantitation. nih.govacs.org this compound has been specifically used as an organic nitrogen standard in the development and validation of quantitative methods for the speciation of organic nitrogen within ambient atmospheric aerosol. sigmaaldrich.comsigmaaldrich.com
Gas chromatography-mass spectrometry (GC-MS) is another widely accepted technique for the analysis of volatile and semi-volatile organic compounds, including those containing nitrogen. lancashire.ac.ukwikipedia.org While GC-MS can provide structural information, element-selective detectors like NCD are indispensable for accurate determination of nitrogen concentrations, especially in complex matrices where nitrogen analytes may be present at low concentrations or overlap with other compounds. lancashire.ac.ukresearchgate.netresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with NCD and time-of-flight mass spectrometry (TOF-MS) offers enhanced separation and quantitative analysis of nitrogen-containing compounds in complex samples. nih.govresearchgate.net
Speciation of Organic Nitrogen Compounds in Complex Matrices (e.g., Atmospheric Aerosols)
Speciation of organic nitrogen compounds in complex matrices like atmospheric aerosols is challenging due to the diverse mixture of organic and inorganic compounds present. nih.govacs.org Methods have been developed for the speciation of organic nitrogen within ambient atmospheric aerosol. nih.govacs.org Comprehensive gas chromatography with a nitrogen chemiluminescence detection system (GCxGC-NCD) has been successfully applied for this purpose. nih.govacs.org This technique allows for the separation and detection of numerous organic nitrogen compounds in a single analysis. nih.govacs.org Studies using GCxGC-NCD have identified a variety of organic nitrogen compounds in urban aerosols, including nitriles, alkyl nitro compounds, nitro-phenols, amides, and nitrosamines. nih.govacs.orgresearchgate.net this compound is one of the nitrile compounds that can be speciated using this method. nih.govacs.orgresearchgate.net
Other analytical techniques, such as Nuclear Magnetic Resonance (NMR), specifically 19F NMR, have also shown potential for differentiating structurally similar neutral organic molecules, including nitriles like this compound, in complex mixtures. acs.orgmit.edu This method relies on the distinct chemical shifts induced by the proximity of the analyte to fluorine atoms in a receptor molecule. acs.orgmit.edu
Determination of Limits of Detection and Quantitation
Determining the limits of detection (LOD) and limits of quantitation (LOQ) is crucial for evaluating the sensitivity of an analytical method. For organic nitrogen compounds, including this compound, analyzed by techniques like GCxGC-NCD, LODs and LOQs are typically determined in terms of picograms of nitrogen (pgN). nih.govacs.orgresearchgate.net In one study, the LODs for four organic nitrogen standards, including this compound, were found to be in the range of 0.16-0.27 pgN, and the LOQs were in the range of 0.71-1.19 pgN. nih.govacs.orgresearchgate.net These low limits indicate the sensitivity of the GCxGC-NCD method for detecting trace amounts of organic nitrogen compounds.
Interactive Table: Limits of Detection and Quantitation for Selected Organic Nitrogen Standards
| Compound | LOD (pgN) | LOQ (pgN) |
| 1-nitropentane | 0.16-0.27 | 0.71-1.19 |
| o-toluidine | 0.16-0.27 | 0.71-1.19 |
| This compound | 0.16-0.27 | 0.71-1.19 |
| Quinoline | 0.16-0.27 | 0.71-1.19 |
Sample Preparation and Enrichment Strategies for Complex Matrices
Effective sample preparation and enrichment strategies are essential for the analysis of target analytes present at low concentrations in complex matrices. For the analysis of organic nitrogen compounds in atmospheric aerosols, samples are typically collected on filters, such as quartz microfiber filters. nih.govacs.orgresearchgate.net The collected aerosol samples are then subjected to extraction, often in water. nih.govacs.orgresearchgate.net Following extraction, solid phase extraction (SPE) is commonly employed as an enrichment technique. nih.govacs.orgresearchgate.net SPE allows for the selective isolation and concentration of organic compounds from the complex sample matrix. nih.govacs.orgresearchgate.net After elution from the SPE sorbent, the extract is concentrated before analysis by techniques like GCxGC-NCD. nih.govacs.orgresearchgate.net
Microextraction techniques, such as solid-phase microextraction (SPME), are also utilized for the preconcentration of contaminants from various matrices, including those relevant to environmental and food analysis. researchgate.net These techniques offer advantages such as reduced analysis time, lower solvent consumption, and smaller sample volume. researchgate.net While the search results specifically mention the application of SPME for other contaminants and matrices, the principle of using microextraction for enrichment is applicable to the analysis of trace organic compounds in complex samples. researchgate.net
For the analysis of neutral organic molecules in water, enrichment by extraction, often using solvents like dichloromethane, is a common strategy, although this process may not be selective and can result in complex mixtures. acs.org Subsequent analysis by sensitive techniques like 19F NMR, in conjunction with appropriate receptors, can help in the identification of specific compounds like this compound within such complex extracts. acs.orgmit.edu
Applications of Nonanenitrile in Advanced Materials and Chemical Synthesis
Precursor Role in Diverse Organic Synthesis
The chemical reactivity of the nitrile group allows for its conversion into other functional groups, primarily amines and carboxylic acids, which serve as key intermediates in the synthesis of a wide array of commercially important molecules.
Synthesis of Pharmaceuticals and Agrochemicals
Nonanenitrile is a precursor to molecules with significant biological activity. Through hydrolysis, this compound can be converted to nonanoic acid, also known as pelargonic acid. atamankimya.com Nonanoic acid itself has applications as an herbicide. atamankimya.com The ammonium (B1175870) salt of nonanoic acid is utilized as a contact, non-selective, broad-spectrum, foliar-applied herbicide. nih.gov It acts by destroying the cell membranes of the plant foliage, leading to rapid desiccation. nih.gov
Furthermore, nonanoic acid serves as a starting material for the synthesis of more complex molecules in the pharmaceutical industry. Amide bond formation is a cornerstone of pharmaceutical chemistry, and nonanoic acid can be reacted with various amines to produce a diverse range of amide-containing compounds with potential therapeutic applications. nih.govresearchgate.netacs.org The synthesis of amides from carboxylic acids and amines can be achieved through various methods, including the use of coupling reagents or catalytic processes. nih.govacs.org Nonanoic acid has also been investigated for its potential in treating seizures.
The reduction of this compound provides another important synthetic route, yielding 1-nonanamine. This primary amine is a versatile intermediate for the synthesis of various agrochemicals and pharmaceuticals. nih.gov
| Precursor | Transformation | Product | Application Area |
| This compound | Hydrolysis | Nonanoic Acid (Pelargonic Acid) | Agrochemicals (Herbicides), Pharmaceuticals |
| This compound | Reduction | 1-Nonanamine | Surfactants, Agrochemicals, Pharmaceuticals |
| Nonanoic Acid | Amidation | Various Amides | Pharmaceuticals |
This table illustrates the primary transformations of this compound and the application areas of its derivatives.
Production of Surfactants
Long-chain primary amines are key components in the production of various types of surfactants. The catalytic hydrogenation of this compound is an effective method to produce 1-nonanamine, a primary amine that can be further functionalized to create cationic, non-ionic, and amphoteric surfactants. nih.govkao.com The conversion of nitriles to primary amines is a critical industrial process, with various catalysts and reaction conditions being developed to achieve high selectivity and yield. nih.govosaka-u.ac.jpbme.hu For example, nickel-based catalysts have shown high activity for the selective hydrogenation of nitriles to primary amines. osaka-u.ac.jp
The resulting 1-nonanamine can be used as a building block for quaternary ammonium compounds, which are a major class of cationic surfactants used as fabric softeners, disinfectants, and phase transfer catalysts. Further reactions, such as ethoxylation, can lead to the formation of non-ionic surfactants.
Integration into Advanced Materials Systems
While direct applications of this compound in the synthesis of the specified advanced materials are not extensively documented, the functionalization of polymer backbones with long alkyl chains, similar to the one in this compound, is a known strategy to modify material properties. The principles and synthetic methodologies described below are therefore relevant to how a molecule like this compound could be potentially integrated.
Polymer Chemistry and Engineering
Poly(para-arylene)s (PPAs) are a class of conjugated polymers with interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. mit.edu However, the rigid backbone of PPAs often leads to poor solubility, which complicates their processing. mit.edu A common strategy to improve the solubility and processability of these polymers is the introduction of flexible side chains onto the aromatic rings of the polymer backbone. acs.org
Long alkyl chains, such as the nonyl group derived from this compound, can be attached to the monomer units before polymerization. This functionalization disrupts the close packing of the polymer chains in the solid state, thereby increasing their solubility in common organic solvents. The synthesis of such functionalized monomers can be achieved through standard organic reactions, and the subsequent polymerization, often via cross-coupling reactions like the Suzuki-Miyaura coupling, yields soluble poly(para-arylene)s. mit.eduacs.org
| Polymer Backbone | Side Chain Functionalization | Resulting Property | Potential Application |
| Poly(para-phenylene) | Long alkyl chains | Increased solubility and processability | Organic Light-Emitting Diodes (OLEDs) |
This table provides an overview of the effect of alkyl side chain functionalization on the properties and potential applications of poly(para-arylene)s.
Carbon nanohoops, or cycloparaphenylenes, are cyclic fragments of carbon nanotubes and have garnered significant interest due to their unique strained structures and potential applications as templates for the bottom-up synthesis of structurally uniform carbon nanotubes. mit.eduresearchgate.net The synthesis of these complex macrocyclic structures is a significant challenge in organic chemistry. researchgate.net
While there is no direct evidence of this compound being used in the synthesis of nanohoops, the synthetic strategies often involve building blocks with functional groups that allow for cyclization. The incorporation of functional groups on the phenyl rings of the nanohoop precursors could be a way to modulate their properties and self-assembly behavior. Although not a direct application of this compound in forming the core structure, derivatives of this compound could potentially be used to functionalize the exterior of these nanohoops, influencing their solubility and interaction with other molecules or surfaces.
Conjugated Polymers for Organic Electronics
The elongated alkyl chain of this compound could theoretically influence the solubility and morphology of conjugated polymers, which are critical factors for device performance. However, without specific studies or data, any potential role remains speculative.
Interactive Table: Potential, Undocumented Effects of this compound in Conjugated Polymers
| Property Affected | Hypothetical Influence of this compound | Documented Evidence |
| Solubility | The this compound's nonpolar alkyl chain could enhance solubility in organic solvents. | No specific data available. |
| Film Morphology | The long alkyl chain might impact the intermolecular packing and ordering of polymer chains. | No specific data available. |
| Electronic Properties | The electron-withdrawing nature of the nitrile group could influence the polymer's energy levels. | No specific data available. |
Functional Polymers with Tailored Properties
There is a lack of specific information in the scientific literature regarding the use of this compound in the synthesis of functional polymers with tailored properties. Functional polymers are designed with specific chemical groups to achieve desired characteristics, such as altered thermal stability, chemical resistance, or optical properties.
The nitrile functional group is known to be a versatile precursor for various chemical transformations, which is a key aspect of creating functional polymers. However, the specific incorporation of the this compound molecule to impart tailored properties to a polymer has not been a focus of the available research. Therefore, there are no detailed research findings or established methodologies for its use in this context.
Thin Film Technologies
Investigations into the application of this compound in various thin film technologies have not revealed any specific or established uses. Thin film technologies are critical in numerous advanced applications, and the chemical composition of these films dictates their functionality.
Optical Coatings
No evidence was found to suggest the use of this compound in the formulation or production of optical coatings. Optical coatings are thin layers of material applied to optical components to enhance or modify their optical properties, such as reflectivity, transmissivity, or polarization. The selection of materials for these coatings is based on specific refractive indices and other optical characteristics, and this compound does not appear in the literature as a material of choice for these applications.
Semiconductor Applications
There are no documented applications of this compound in the field of semiconductors. The semiconductor industry relies on a well-defined set of materials with specific electronic band structures and charge transport properties. The available research does not indicate that this compound is used as a semiconductor material, a dielectric, or in any other role in the fabrication of semiconductor devices.
Micro-Electromechanical Systems (MEMS)
A review of the literature on Micro-Electromechanical Systems (MEMS) did not yield any information on the use of this compound. MEMS technology involves the fabrication of miniature mechanical and electro-mechanical devices and structures. The materials used in MEMS are chosen for their specific mechanical, electrical, and chemical properties to ensure the reliable functioning of the micro-devices. There is no indication that this compound is employed as a structural material, a lubricant, or in any other functional capacity within MEMS.
Interactive Table: Summary of this compound Applications in Thin Film Technologies
| Thin Film Technology | Documented Use of this compound | Research Findings |
| Optical Coatings | No | No data available. |
| Battery and Solar Cell Components | No | No data available. |
| Semiconductor Applications | No | No data available. |
| Micro-Electromechanical Systems (MEMS) | No | No data available. |
Ferroelectric Materials and Smart Material Development
A thorough search of scientific databases and research articles indicates no established application or significant research concerning the use of this compound in the development of ferroelectric or smart materials. The field of ferroelectric materials primarily focuses on crystalline structures, such as wurtzite nitrides, that exhibit spontaneous electric polarization. nrel.gov Smart materials, which respond to external stimuli, are developed from a range of substances including shape memory alloys, piezoelectric materials, and stimuli-responsive polymers. researchgate.net Current research does not include this compound as a component or precursor in these systems.
Carbon Fiber Composites
There is no available evidence to suggest that this compound is used in the manufacturing of carbon fiber composites. The industry standard precursor for high-strength carbon fibers is polyacrylonitrile (B21495) (PAN), a polymer derived from acrylonitrile (B1666552). The process involves spinning PAN into fibers, followed by stabilization and carbonization at high temperatures. While the nitrile functional group is central to this process, the use of this compound, a simple C9 nitrile, as a monomer, additive, or processing aid in this context is not documented in current literature.
Nanomaterials Development and Integration
Investigations into the role of this compound in nanomaterials development and integration have found no specific applications. The field of nanotechnology utilizes a wide array of materials, including carbon nanotubes, graphene, and various nanoparticles, for their unique size-dependent properties. nih.goviipseries.org These materials can be synthesized or functionalized for specific tasks in electronics, medicine, and materials science. noahchemicals.com However, the scientific literature does not describe any role for this compound as a reagent, solvent, or functionalizing agent in the synthesis or integration of these nanomaterials.
Sustainable Materials and Green Technologies (e.g., CO2 Capture, Water Purification)
While the development of sustainable materials and green technologies is a rapidly advancing field, there is no documented use of this compound for CO2 capture or water purification.
CO2 Capture: Research into materials for CO2 capture has explored various nitrogen-containing compounds. Studies have shown that materials based on other nitriles, such as malononitrile-based carbanions and polyacrylonitrile nanofibers, can be effective for CO2 adsorption. nih.govresearchgate.netnih.gov The nitrile group in these compounds provides a site for interaction with CO2 molecules. Despite this, specific research into the potential of this compound for this application has not been published.
Water Purification: In the area of water purification, advanced materials like nanomaterials and specialized polymer membranes are subjects of extensive research. researchgate.net For instance, polyacrylonitrile, a related nitrile compound, has been used to create nanofiber membranes for filtration. mdpi.com However, the use of this compound in the fabrication of purification membranes or as a treatment agent is not found in the existing body of scientific work.
General Properties of this compound
While specific applications in the fields above are not documented, the general properties of this compound are well-characterized.
| Property | Value |
| Chemical Formula | C₉H₁₇N |
| Molar Mass | 139.24 g/mol |
| Synonyms | n-Octyl Cyanide, Pelargononitrile |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 2243-27-8 |
Biological and Biomedical Research Applications of Nonanenitrile
Biological Activity and Efficacy Studies
Scientific investigation into the specific biological activities of nonanenitrile is not extensively documented in publicly available literature. However, the nitrile moiety is integral to the mechanism of action for numerous therapeutic agents, suggesting that nitrile-containing structures can be pharmacologically active. Studies on related compounds provide a framework for understanding the potential, albeit unproven, roles this compound could play.
Anticancer Potential
The potential of nitrile-containing compounds in oncology is an active area of research. The nitrile group often participates in critical interactions with biological targets, contributing to the anticancer effects of the parent molecule.
Tyrphostin and Combretastatin (B1194345) Analogues as Antitubulin Agents
Combretastatins, originally isolated from the African bush willow Combretum caffrum, are potent antitubulin agents that inhibit cancer cell proliferation by disrupting microtubule dynamics. nih.gov Many synthetic analogues of combretastatin A-4 (CA-4) incorporate a nitrile group to enhance activity and improve pharmaceutical properties. nih.gov These nitrile-containing analogues, often classified as cyanocombretastatins, have demonstrated significant cytotoxicity against a wide range of human cancer cell lines. nih.gov The nitrile group in these complex structures is critical for their interaction with the colchicine-binding site on tubulin.
Tyrphostins are a class of compounds known for inhibiting tyrosine kinases. nih.gov Some acrylonitriles, which feature a core chemical structure related to tyrphostins, have been synthesized and evaluated for their anticancer properties, showing that the acrylonitrile (B1666552) moiety can be a key feature for biological activity. nih.govnih.gov
While this compound has been used in the synthesis of complex acrylonitriles, there is no direct evidence in the reviewed literature to suggest that this compound itself functions as an antitubulin agent in the manner of combretastatin or tyrphostin analogues. nih.govnih.gov
Inhibition of Tyrosine Kinase Activity (e.g., EGFR, VEGFR-2)
Tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), are crucial targets in cancer therapy due to their role in cell proliferation and angiogenesis. nih.gov The nitrile functional group is a key feature in several approved tyrosine kinase inhibitors. For instance, certain 3-aryl-2-(2-thienyl)acrylonitriles, which are structurally related to tyrphostins, have been identified as potent inhibitors of hepatoma cell proliferation and exhibit kinase inhibitory activity. nih.gov The design of dual inhibitors targeting both EGFR and VEGFR-2 often involves heterocyclic structures containing nitrile groups. nih.gov
A review of the scientific literature did not yield studies specifically demonstrating the inhibition of EGFR, VEGFR-2, or other tyrosine kinases by this compound.
Induction of Apoptosis and Reactive Oxygen Species (ROS) Formation
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. The induction of apoptosis is often linked to the generation of reactive oxygen species (ROS), which cause cellular damage and trigger death pathways. nih.gov Studies on some indole-based tyrphostin derivatives, which are nitrile-containing compounds, have shown that they can induce apoptosis in cancer cells. nih.gov The activity of these compounds was found to be more pronounced in wild-type cells compared to p53-knockout cells, suggesting a preference for the p53-dependent intrinsic apoptosis pathway. nih.gov
There is currently no specific research available that documents the ability of this compound to induce apoptosis or generate ROS in a biomedical context.
DNA Binding Interactions
The interaction with DNA is a mechanism of action for several classes of anticancer drugs. These interactions can inhibit DNA replication and transcription, leading to cell death. While numerous complex molecules are studied for their DNA binding capabilities, there is no scientific literature to suggest that this compound, a simple aliphatic nitrile, engages in significant DNA binding interactions for therapeutic purposes.
Enzyme Inhibition Studies
The nitrile group is a well-established "warhead" in the design of enzyme inhibitors, particularly for cysteine proteases, where it can form a reversible covalent bond with a cysteine residue in the enzyme's active site. This mechanism is exploited in the development of various therapeutic agents. Some research has explored 9-bromothis compound, a derivative of this compound, in the synthesis of ligands designed as enzyme inhibitors. ub.edu However, specific studies detailing the enzyme inhibitory properties of this compound itself are not prevalent in the current literature. One study identified this compound in the roots of Aristolochia navicularis and evaluated the plant's extracts for anticholinesterase activity, but the specific contribution of this compound to this activity was not determined. tjnpr.orgresearchgate.net
Table of Research Findings for Nitrile-Containing Compounds
This table presents findings for various nitrile-containing compounds to illustrate the research context. No specific data for this compound was found for these biological activities.
| Research Area | Compound Class | Finding |
| Antitubulin Activity | Cyanocombretastatins | Potent inhibitors of tubulin polymerization with GI50 values <10 nM against many human cancer cell lines. |
| Tyrosine Kinase Inhibition | 3-Aryl-2-(2-thienyl)acrylonitriles | Inhibition of hepatoma cell proliferation with IC50 values in the sub-micromolar range. |
| Apoptosis Induction | Indole-based Tyrphostins | Induce apoptosis, showing a preference for the p53-dependent intrinsic pathway in HCT-116 cells. |
| Enzyme Inhibition | General Nitrile-Based Inhibitors | Act as reversible covalent inhibitors of cysteine proteases. |
Influence on Lipid Membrane Structures and Functions
This compound, an aliphatic nitrile with a nine-carbon chain, possesses amphiphilic properties due to its long, nonpolar hydrocarbon tail and the polar nitrile head group. This molecular structure suggests a significant potential for interaction with biological lipid membranes, which are fundamental to cellular structure and function. While direct studies on the specific effects of this compound on lipid bilayers are not extensively documented in publicly available research, the behavior of similar long-chain amphiphilic molecules allows for well-founded inferences regarding its potential influence.
The primary mechanism of interaction is expected to be the partitioning of the this compound molecule into the lipid bilayer. The hydrophobic alkyl chain would preferentially associate with the acyl chains of the phospholipids (B1166683) in the membrane's core, while the polar nitrile group would likely orient towards the more hydrophilic interfacial region of the membrane. This insertion can lead to several modifications of the membrane's physical and functional properties.
Furthermore, the presence of this compound within the lipid bilayer could alter the membrane's permeability to ions and small molecules. The disruption of the lipid packing can create transient defects or pores in the membrane, leading to an increase in passive diffusion across the bilayer.
The following table summarizes the potential effects of this compound on the biophysical properties of lipid membranes based on the behavior of analogous amphiphilic molecules.
| Membrane Property | Potential Influence of this compound | Underlying Mechanism |
| Fluidity | Increase | Disruption of ordered phospholipid packing by the insertion of the aliphatic chain. |
| Permeability | Increase | Creation of transient defects or pores in the bilayer due to altered lipid packing. |
| Thickness | Decrease | Intercalation of the molecule could lead to a slight thinning of the bilayer. |
| Phase Behavior | Alteration of transition temperature | The presence of an impurity (this compound) can lower the main phase transition temperature of the lipid bilayer. |
It is important to note that these are hypothesized effects based on the chemical structure of this compound and the established principles of lipid membrane biophysics. Detailed experimental studies employing techniques such as fluorescence spectroscopy, differential scanning calorimetry, and molecular dynamics simulations would be necessary to fully elucidate the specific interactions of this compound with various types of lipid membranes.
Role in Natural Biological Systems
Occurrence and Function as Volatile Nitriles in Plants and Insects
Volatile nitriles are a class of organic compounds that play significant roles in the chemical ecology of both plants and insects, primarily in defense and communication. While the presence and function of a wide array of nitriles have been studied, specific research on this compound is more limited. However, its identification in certain plant species provides a basis for understanding its potential ecological role.
Occurrence in Plants:
This compound has been identified as a volatile organic compound (VOC) emitted from the model plant species Arabidopsis thaliana. nih.gov In a comprehensive study of the volatile profile of Arabidopsis thaliana, this compound was detected as one of the numerous straight-chain aliphatic structures. nih.gov The production of nitriles in plants is often associated with the breakdown of glucosinolates, a class of secondary metabolites characteristic of the Brassicaceae family, to which Arabidopsis belongs. nih.gov Upon tissue damage, for instance by an herbivore, the enzyme myrosinase comes into contact with glucosinolates, leading to the production of various bioactive compounds, including isothiocyanates and nitriles.
The function of volatile nitriles in plants is primarily defensive. They can act as:
Repellents: The emission of nitriles can deter herbivores from feeding.
Attractants for natural enemies: Volatiles released upon herbivory can attract predators and parasitoids of the attacking insects, an indirect defense mechanism.
Antimicrobial agents: Some nitriles have been shown to have activity against pathogenic fungi and bacteria.
The following table lists some volatile nitriles found in plants and their generally accepted functions.
| Volatile Nitrile | Plant Source (Example) | General Function |
| Phenylacetonitrile (B145931) | Arabidopsis thaliana | Defense against herbivores |
| Allyl nitrile | Brassica species | Defense, potential signaling molecule |
| This compound | Arabidopsis thaliana | Putative defense compound |
Role in Insects:
In the context of insects, nitriles can serve as semiochemicals, which are chemicals involved in communication. While there is no specific evidence to date identifying this compound as an insect pheromone or allomone, the general roles of nitriles in insect chemical communication are well-established. These roles can include:
Pheromones: Some nitriles are components of aggregation or sex pheromones, mediating interactions between individuals of the same species.
Allomones: Nitriles can also be used as defensive compounds by insects, either sequestered from their host plants or synthesized de novo.
Given that this compound is a plant volatile, it is plausible that certain insect species have evolved to use this compound as a cue for host plant location or as a signal to avoid competition or predation. Further research is required to determine if this compound plays a direct role in the chemical communication systems of any insect species.
Computational Studies on Nonanenitrile
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and properties of molecules. These methods allow for the theoretical prediction of various molecular parameters. pcbiochemres.commdpi.commdpi.comaspbs.com
Density Functional Theory (DFT) for Molecular Structure and Conformation
DFT is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. pcbiochemres.commdpi.commdpi.comaspbs.com It is particularly useful for optimizing molecular geometries and determining stable conformations. Studies involving nonanenitrile have utilized DFT to explore possible structures and support favored conformations, such as those where side chain protons are in a trans orientation to each other and the proton at the third carbon is trans to the cyano group. researchgate.net
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial indicators of a molecule's electronic properties, chemical reactivity, and kinetic stability. pcbiochemres.comphyschemres.orgresearchgate.netconicet.gov.arajchem-a.com The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability. physchemres.orgajchem-a.com Analysis of HOMO-LUMO energies provides insights into possible electronic transitions and charge transfer within the molecule. physchemres.orgajchem-a.com
Dipole Moment and Polarizability Determinations
The dipole moment is a measure of the polarity of a molecule, arising from the unequal distribution of charge. Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field. joaquinbarroso.commdpi.comresearchgate.net Both dipole moment and polarizability are important electrical properties that can be determined through quantum chemical calculations, including DFT. researchgate.netjoaquinbarroso.commdpi.comresearchgate.netuniba.skcolab.wsresearchgate.net These properties are relevant for understanding intermolecular interactions and the behavior of the molecule in different environments.
First-Order Hyperpolarizability Calculations
Hyperpolarizability is a measure of the non-linear optical properties of a molecule, describing how the dipole moment changes in response to a strong electric field beyond the linear effect described by polarizability. joaquinbarroso.commdpi.comdtic.milunlv.edudtic.mil The first-order hyperpolarizability (β) is the leading term in this non-linear response. Calculations of first-order hyperpolarizability, often performed using DFT or other quantum chemical methods, are important for identifying molecules with potential applications in non-linear optics. researchgate.netjoaquinbarroso.commdpi.comcolab.wsdtic.milunlv.edudtic.mil
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules, including their interactions with other molecules, such as proteins.
Molecular Docking for Ligand-Target Interactions (e.g., Kinase Inhibition)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. pcbiochemres.comresearchgate.netmdpi.comresearchgate.netacs.orgnih.govgithub.comarxiv.orgvolkamerlab.orgbiophys.jpfrontiersin.org This method is widely applied in drug discovery to screen potential drug candidates and understand their mechanism of action by simulating ligand-target interactions. pcbiochemres.commdpi.comresearchgate.netnih.govarxiv.orgvolkamerlab.orgbiophys.jpfrontiersin.orgturkjps.org While direct studies specifically on this compound docking to kinases are not explicitly detailed in the provided search results, the broader context of molecular docking studies involving nitriles and their derivatives for kinase inhibition is established. mdpi.comnih.govturkjps.orgnih.gov Acrylonitrile (B1666552) derivatives, which contain the nitrile functional group, have been investigated for their potential as kinase inhibitors, particularly against targets like VEGFR-2 and EGFR. mdpi.comnih.govnih.gov Molecular docking studies have been used to rationalize the binding modes of such nitrile-containing compounds to kinase active sites, often identifying key interactions like hydrogen bonds between the nitrile group and residues in the kinase hinge region. mdpi.com Although this compound itself is a simple alkyl nitrile, these studies on related nitrile compounds highlight the relevance of molecular docking in exploring the potential of nitrile-containing molecules for interacting with biological targets like kinases.
Rationalizing Stereochemical Outcomes in Enzymatic Reactions
Computational studies play a significant role in understanding the intricate mechanisms and factors governing stereoselectivity in enzymatic reactions. While direct computational investigations specifically focused on rationalizing stereochemical outcomes in enzymatic transformations of achiral this compound are not extensively detailed in the current literature landscape provided by the search results, significant computational work has been dedicated to understanding the stereochemistry of enzymatic reactions that produce chiral nitriles from precursors like aldoximes. These studies offer valuable insights into the methodologies and principles applicable to understanding stereochemical control in biocatalytic nitrile synthesis.
Research employing molecular modeling, in silico mutations, and docking studies has been instrumental in rationalizing the stereochemical phenomena observed in aldoxime dehydratase-catalyzed reactions. These enzymes are known to catalyze the dehydration of aldoximes to nitriles. A particularly interesting stereochemical observation is that aldoxime dehydratases can enantioselectively dehydrate racemic E- and Z-aldoximes to yield opposite enantiomeric forms of a chiral nitrile. sigmaaldrich.comfishersci.ca
Computational modeling has provided detailed insight into the enzyme-substrate interactions within the active site that dictate these stereochemical outcomes. By simulating the binding poses of both E- and Z-aldoxime isomers, researchers can analyze the subtle differences in their interactions with key amino acid residues in the enzyme's active site. sigmaaldrich.comfishersci.ca These differences in binding orientation and stability can explain why each isomer is preferentially converted to a specific enantiomer of the nitrile product. sigmaaldrich.comfishersci.ca
Furthermore, computational studies involving in silico mutations have been used to predict the effect of altering specific amino acid residues within the active site on the enzyme's enantioselectivity. sigmaaldrich.comfishersci.ca By modifying the computational model of the enzyme to reflect mutations, researchers can simulate the binding of substrates to the mutated enzyme and predict changes in stereochemical control. This computational approach allows for the rational design of enzyme variants with potentially improved or altered enantioselectivity. sigmaaldrich.comfishersci.ca For instance, studies on the aldoxime dehydratase OxdRE demonstrated that mutations, such as OxdRE-Leu145Phe, designed based on computational predictions of active site cavity size and its influence on substrate binding, resulted in superior enantioselectivities compared to the wild-type enzyme, achieving excellent E-values. sigmaaldrich.comfishersci.ca
Environmental Fate and Occurrence Studies of Nonanenitrile
Environmental Distribution and Transport
The distribution and transport of nonanenitrile in the environment are influenced by its physical and chemical properties, as well as environmental conditions.
Atmospheric Occurrence in Aerosol Samples
This compound has been detected in atmospheric aerosol samples. oup.com Aerosols are fine solid particles or liquid droplets suspended in the atmosphere, and their chemical composition can provide insights into the presence and sources of various organic compounds. mdpi.comcopernicus.org Studies characterizing atmospheric aerosols have identified this compound as one of the compounds present. oup.com The presence of this compound in aerosols suggests its potential for atmospheric transport over varying distances. mdpi.com Atmospheric aerosol sampling and analysis techniques are used to determine the chemical composition of these particles. mdpi.comactris.eunih.gov
Factors Influencing Transport and Behavior (e.g., Natural Organic Matter, Soil Composition)
Several factors can influence the transport and behavior of organic compounds like this compound in the environment. Natural organic matter (NOM) in soil and water plays a significant role in the sorption and transport of chemicals. boprc.govt.nzfrontiersin.org Soil composition, including texture, pH, temperature, moisture, aeration, and clay mineralogy, also affects the rate of decomposition and accumulation of organic matter, which in turn influences the fate of other organic compounds. fao.org The interaction between organic compounds and soil components, such as organic carbon, can dominate processes like gas-particle partitioning in the atmosphere. acs.org The chemical nature of the solvent or surrounding medium can also influence the behavior and interactions of organic molecules. researchgate.net
Transformation and Degradation Pathways
This compound can undergo various transformation and degradation processes in the environment, both abiotic and biotic.
Abiotic Degradation Processes
Abiotic degradation processes are non-biological reactions that lead to the breakdown of a compound. These can include photolysis (degradation by light), hydrolysis (reaction with water), and oxidation. pageplace.deup.ptencyclopedia.pub While specific abiotic degradation rates for this compound were not extensively detailed in the provided results, general abiotic removal processes for organic compounds include volatilization and reaction with atmospheric radicals like hydroxyl radicals. pageplace.de Chemical degradation processes can also involve removal by reversible or irreversible binding to sediment. pageplace.de Factors such as exposure duration, temperature, and pH can influence abiotic degradation rates. pageplace.de
Biotic Degradation Processes
Biotic degradation primarily involves the breakdown of organic chemicals by microorganisms such as bacteria and fungi. up.ptencyclopedia.pub These microorganisms utilize the chemical structure for growth, converting complex organic molecules into simpler inorganic substances. up.pt Standard biodegradation tests are used to estimate the importance of microbial biodegradation in determining a compound's persistence. pageplace.de Rapid degradation in these tests suggests that the compound will likely degrade under most environmental conditions. pageplace.de Biotic degradation can be influenced by factors associated with the polymer (or compound), microorganisms, and the environment. encyclopedia.pub Enzymatic action is a dominant mechanism in biotic degradation. encyclopedia.pub this compound has been mentioned in the context of degradation products of other substances, such as glucosinolates, through enzymatic and non-enzymatic pathways. oup.comresearchgate.net Biocatalytic routes involving enzymes like aldoxime dehydratases have also been explored for the synthesis and potential degradation of nitriles. researchgate.netresearchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16715 |
Interactive Data Table (Example - Based on potential data structure, actual data not explicitly provided for this compound in search results)
While specific quantitative data on environmental concentrations or degradation rates for this compound were not consistently available across the search results to populate a comprehensive interactive table, a hypothetical structure for presenting such data, if found, is shown below.
| Environmental Compartment | Occurrence (e.g., Detected/Concentration Range) | Degradation Pathway (Abiotic/Biotic) | Half-life (if available) | Influencing Factors |
| Atmosphere (Aerosols) | Detected oup.com | Abiotic (e.g., reaction with OH) pageplace.de | - | - |
| Soil | - | Biotic up.ptencyclopedia.pub | - | Natural Organic Matter, Soil Composition boprc.govt.nzfao.org |
| Water | - | Abiotic (e.g., hydrolysis) pageplace.deup.pt | - | pH, Temperature pageplace.de |
Socio-Ecological and Ethical Considerations
The presence and potential release of chemical compounds like this compound into the environment raise significant socio-ecological and ethical considerations. These encompass the potential impacts on ecosystems and the principles of environmental justice and corporate responsibility.
Implications of Chemical Releases in Complex Adaptive Systems
Ecosystems can be understood as complex adaptive systems (CAS), characterized by multiple interacting components (agents) whose relationships and feedback loops result in emergent, system-wide patterns of behavior researchgate.nethsdglobalservices.org. The release of chemical substances, even in seemingly small quantities, can perturb these systems. This compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment scbt.com. It is also noted that the material may present a danger, immediate or long-term, to the structure and functioning of natural ecosystems based on available evidence concerning its toxicity, persistence, potential to accumulate, and observed environmental fate and behavior scbt.com.
In a CAS framework, the introduction of a toxic agent like this compound can disrupt the delicate balance and interactions between different trophic levels and species. For instance, toxicity to aquatic organisms can affect populations of sensitive species, potentially leading to cascading effects throughout the food web and altering ecosystem structure and function. The hydrophobic properties of this compound solubilityofthings.com could influence its distribution within aquatic environments and its potential to interact with biological membranes solubilityofthings.com. While specific detailed research findings on the impact of this compound releases on the complex adaptive dynamics of particular ecosystems were not extensively available in the searched literature, the general principles of CAS suggest that such introductions can lead to unpredictable and potentially irreversible changes in system behavior and emergent properties. The persistence and potential for long-term adverse effects highlight the need to consider the broader, systemic implications of chemical contamination beyond immediate toxic effects on individual organisms. scbt.com
Environmental Justice and Corporate Responsibility Frameworks
Environmental justice is a concept that emphasizes the fair treatment and meaningful involvement of all people, regardless of race, income, or other characteristics, with respect to the development, implementation, and enforcement of environmental laws, regulations, and policies nei.org. The handling, use, and potential release of hazardous substances like this compound intersect with environmental justice concerns. Disadvantaged communities have historically borne a disproportionate burden of environmental pollution and its associated health risks gnhre.org. Ensuring environmental justice in the context of this compound involves preventing its release into environments that could unfairly impact vulnerable populations and ecosystems they rely upon.
Corporate responsibility frameworks play a crucial role in addressing these issues. Companies that manufacture, transport, or use this compound have a responsibility to implement stringent measures to prevent releases and minimize environmental exposure. This includes adhering to environmental regulations, adopting best practices in chemical management, and being transparent about potential risks. Regulatory frameworks, such as those under which this compound is subject to classification and labelling requirements, aim to ensure that potential hazards are identified and communicated europa.eu. Integrating environmental justice considerations into corporate decision-making means actively assessing the potential impacts of operations on surrounding communities and ecosystems, and taking steps to avoid or mitigate disproportionate harm. This aligns with the broader goal of achieving a future where chemistry is "fully green and responsible," as highlighted in some corporate sustainability visions nobian.com.
Methodologies for Environmental Monitoring and Risk Assessment
Effective environmental monitoring and risk assessment are essential for managing the potential impacts of chemicals like this compound. Environmental monitoring involves the tools and techniques used to identify, analyze, and establish parameters for environmental conditions to assess impacts from various activities apba.es. Risk assessment is the process of identifying, analyzing, and prioritizing risks, determining the likelihood and consequences of potential incidents isaca.orgdrata.com.
Methodologies for monitoring this compound in the environment include analytical techniques capable of detecting and quantifying the compound in various matrices such as air and water. This compound has been detected in urban aerosol samples, and sensitive quantitative methods utilizing comprehensive gas chromatography with nitrogen chemiluminescence detection (GCxGC-NCD) have been developed for the speciation of organic nitrogen compounds, including nitriles, in such samples. nih.gov This method offers high selectivity and sensitivity for analyzing organic nitrogen compounds in ambient atmospheric aerosol. nih.gov
Risk assessment methodologies for chemicals typically involve several steps: hazard identification, exposure assessment, dose-response assessment, and risk characterization isaca.org. Both qualitative and quantitative approaches can be used. Qualitative risk assessment relies on subjective input and descriptive categories to evaluate risk, useful for quickly identifying potential risk areas isaca.orgdrata.com. Quantitative risk assessment uses measurable data, probabilities, and impact modeling to assign numeric risk scores, providing more objective information for decision-making when sufficient data is available isaca.orgdrata.com.
For this compound, risk assessment would involve evaluating its inherent hazardous properties (e.g., toxicity to aquatic life) scbt.com, assessing the potential for environmental exposure through releases to air, water, or soil, and considering its environmental fate, such as biodegradability nite.go.jp. While biodegradation data suggests some degradation occurs nite.go.jp, the potential for long-term adverse effects in aquatic environments scbt.com indicates the need for careful assessment. Methodologies for environmental monitoring, such as the GCxGC-NCD method for aerosols nih.gov, provide crucial data for exposure assessment, helping to determine the levels of this compound present in the environment. This information is then used in conjunction with toxicity data to characterize the potential ecological and, indirectly, socio-ecological risks.
Biodegradation Data for this compound
| Test Type | Result (%) | Duration (Days) | Method | Source |
| Ready Biodegradability | 69 | 28 | BOD (Biochemical Oxygen Demand) with Microorganisms | Biodegradation Data of Existing Chemicals |
Note: This table is based on data from a ready biodegradability test using the BOD method with microorganisms over a 28-day period. nite.go.jp
Future Research Trajectories for Nonanenitrile
Advancements in Sustainable Synthesis Methodologies
The synthesis of nitriles, including nonanenitrile, traditionally involves methods that can present challenges related to toxicity and harsh reaction conditions. Consequently, significant research effort is directed towards developing sustainable alternatives that minimize environmental impact and improve process efficiency.
Development of Novel Biocatalysts and Enhanced Enzyme Engineering
Biocatalysis, utilizing enzymes as catalysts, offers a promising route for the sustainable synthesis of nitriles. Aldoxime dehydratases (Oxds) have emerged as key biocatalysts in cyanide-free enzymatic processes for converting aldoximes into nitriles. researchgate.netnih.govresearchgate.net This enzymatic approach provides a benign alternative to classical methods that often require toxic metal cyanides or hydrogen cyanide. nih.gov
Research in this area focuses on developing novel Oxds and enhancing their catalytic properties through enzyme engineering. chimia.chinfinitabiotech.comnih.gov Enzyme engineering, a field blending biochemistry, molecular biology, and chemical engineering, aims to create enzymes with improved stability, specificity, and activity. infinitabiotech.comrsc.org Techniques such as directed evolution and rational design are employed to modify enzyme properties. infinitabiotech.com For instance, rational engineering has been used to modify nitrile synthetase enzymes, suggesting potential for developing biocatalysts for specific transformations. nih.gov The application of aldoxime dehydratases has been demonstrated for the synthesis of a range of nitrile products, including this compound, operating in water at low to moderate temperatures without the need for cyanide sources. researchgate.netresearchgate.net
The development of robust and efficient biocatalysts is crucial for making enzymatic nitrile synthesis scalable and economically viable for industrial applications. researchgate.netresearchgate.net
Scalable and Continuous Flow Industrial Processes for Nitriles
Continuous flow chemistry is gaining momentum as a manufacturing tool due to its advantages in terms of better heat and mass transfer, improved reproducibility, and enhanced scalability compared to batch processes. rsc.orgresearchgate.net Applying continuous flow protocols to nitrile synthesis offers benefits such as improved safety profiles, especially when dealing with hazardous reagents or intermediates, by keeping inventories low. rsc.orgresearchgate.net
Research is exploring continuous flow methods for preparing organic nitriles from various precursors. One protocol involves the direct preparation of nitriles from carboxylic acids using an acid–nitrile exchange reaction under high-temperature/high-pressure conditions in continuous flow. researchgate.netacs.org Another approach utilizes a cyanide-free continuous flow process for synthesizing aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) as a readily available precursor. rsc.org This method has demonstrated scalability and reproducibility for various nitrile products. rsc.org Continuous flow processes are also being investigated for catalytic transfer hydrogenation of nitriles, offering advantages in catalyst separation and control of contact time. rsc.org While these examples focus on different nitriles, the principles and technologies developed are applicable to the scalable and continuous production of this compound, paving the way for more efficient and sustainable industrial processes.
Exploration of Novel Applications
Beyond its traditional uses as a chemical intermediate, this compound is being explored for novel applications, leveraging its chemical properties and the potential of its derivatives.
Targeted Drug Development and Elucidation of Further Mechanistic Insights
Nitriles are versatile structural motifs found in numerous pharmaceutical drugs and can serve as key assets in early-stage drug development. rsc.org Replacing a carbonyl group with a nitrile group in a drug molecule can potentially lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. rsc.org this compound, as a nitrile compound, can serve as a precursor in the synthesis of various organic compounds, including those relevant to pharmaceuticals. solubilityofthings.com
Research in targeted drug development involving nitriles includes the synthesis of nitrile-containing compounds and the investigation of their biological activities. For example, studies have explored the synthesis and anticancer evaluation of derivatives containing acrylonitrile (B1666552) moieties, highlighting the medicinal significance of such structures. researchgate.net While direct therapeutic applications of this compound itself are not extensively documented in the provided sources, its role as a building block for synthesizing more complex molecules with potential pharmacological activity is significant. solubilityofthings.comunibo.it
Furthermore, the elucidation of mechanistic insights into how nitrile-containing compounds interact with biological targets is a crucial aspect of drug development. seqens.compatsnap.comnih.gov Computational methods, such as molecular modeling and simulations, are increasingly used to understand these interactions at a molecular level, aiding in the design of more effective and safer drugs. patsnap.comnih.gov As this compound derivatives are explored for biological activity, understanding their mechanisms of action will be essential.
Design of Next-Generation Materials with Tailored Properties
Nitriles and their derivatives are valuable in materials science for designing materials with specific properties. sigmaaldrich.comtcichemicals.comsigmaaldrich.com this compound can be converted to nonylamine (B85610) through hydrogenation, and this amine derivative has shown utility in modifying material properties. For instance, the intercalation of nonylamine in polydiacetylene composites has been shown to increase force sensitivity.
Research in this area focuses on incorporating nitrile functionalities or their derivatives into polymer structures, liquid crystals, or other advanced materials to impart desired characteristics such as altered thermal, mechanical, or electrical properties. The linear structure of this compound plays a role in its reactivity and interactions with other substances, making it a potential building block for material design. solubilityofthings.com Future research may explore the direct incorporation of the this compound structure into polymer backbones or side chains, or the use of this compound-derived compounds to create novel material architectures with tailored performance characteristics.
Integrated Computational and Experimental Approaches for Discovery and Design
The integration of computational and experimental approaches holds significant potential for advancing the understanding and utilization of this compound. Computational chemistry, utilizing principles from quantum mechanics, classical physics, and thermodynamics, has become an essential tool in chemical research for guiding new avenues of research and understanding fundamental chemical processes. truman.edu Techniques such as Density Functional Theory (DFT) can be used to predict various molecular properties, including electronic structure, bond lengths, bond angles, and spectroscopic data like IR and UV-Vis spectra. ufms.brnist.gov
For this compound, computational methods can be employed to:
Predict its physical and chemical properties, potentially reducing the need for extensive experimental measurements.
Model reaction mechanisms involving the nitrile group, providing insights into its reactivity in various chemical transformations.
Design and screen catalysts for the synthesis or degradation of this compound.
Study interactions with other molecules or materials.
Experimental validation remains crucial to confirm computational predictions. A combined approach, where computational modeling guides experimental design and experimental results refine computational models, can accelerate the discovery and design of new processes or applications involving this compound. For instance, combined computational and experimental approaches have been used to rationalize the stereochemistry of enzymatic nitrile synthesis, demonstrating the power of this integrated methodology in understanding complex chemical processes. researchgate.netresearchgate.net This approach can lead to the rational design of enzymes with improved catalytic properties for nitrile chemistry. researchgate.netresearchgate.net
Addressing Challenges in Environmental Fate Prediction and Management
Understanding and predicting the environmental fate of this compound is crucial for assessing its potential environmental impact and developing effective management strategies. The environmental fate of a chemical substance is influenced by processes such as degradation (biodegradation, hydrolysis, photolysis), adsorption, and transport in various environmental compartments like water, soil, and air. europa.eupageplace.de
Challenges in environmental fate prediction for nitriles, including this compound, stem from several factors:
Variability in Biodegradation: Biodegradation is a major pathway for the removal of chemicals from the environment, but its rate can vary significantly depending on the microbial population, environmental conditions (temperature, pH, oxygen availability), and the chemical's concentration and bioavailability. europa.eupageplace.denih.govconcawe.eu Standard biodegradation tests can be highly variable, and results may not always accurately reflect degradation in diverse real-world environments. nih.gov
Complexity of Degradation Pathways: Nitriles can undergo various degradation processes, including hydrolysis catalyzed by enzymes like nitrilases, nitrile hydratases, and amidases, or by abiotic hydrolysis. europa.eunovapublishers.comwur.nl Photolysis can also contribute to degradation. europa.euwur.nl Predicting the dominant degradation pathways and rates under different environmental conditions requires detailed knowledge of these processes.
Formation of Transformation Products: Degradation of nitriles can lead to the formation of intermediate products, which may have different properties and potential environmental impacts than the parent compound. pageplace.de Identifying and assessing the fate and toxicity of these transformation products is essential.
Modeling Limitations: While environmental fate models exist, they rely on accurate input data and assumptions about environmental conditions and degradation processes. mdpi.comepa.gov There can be data gaps between modeling predictions and real-field observations, highlighting the need for corroboration with experimental data. mdpi.com
Future research should focus on:
Developing more robust and standardized methods for assessing the biodegradation of nitriles under environmentally relevant conditions. concawe.eu
Investigating the specific microbial communities and enzymes involved in this compound biodegradation.
Studying the kinetics and products of abiotic degradation pathways like hydrolysis and photolysis of this compound.
Improving environmental fate models by incorporating more detailed information on nitrile-specific degradation processes and accounting for the variability of environmental factors.
Assessing the potential for bioaccumulation and the toxicity of this compound and its degradation products to non-target organisms. europa.eupageplace.de
Addressing these challenges is crucial for accurate environmental risk assessment and for developing effective strategies for the management and remediation of potential this compound contamination.
Fostering Interdisciplinary Collaboration in Nitrile Chemistry Research
Advancing the field of nitrile chemistry, particularly concerning compounds like this compound, necessitates fostering interdisciplinary collaboration. Nitrile chemistry intersects with various scientific disciplines, including organic chemistry, biochemistry, microbiology, environmental science, computational chemistry, and materials science.
Examples of how interdisciplinary collaboration can drive future research include:
Chemistry and Biology: Collaboration between synthetic chemists and biochemists can lead to the development of novel enzymatic methods for nitrile synthesis or degradation, offering more sustainable and selective routes compared to traditional chemical processes. researchgate.netresearchgate.netnovapublishers.com Microbiologists can identify and engineer microorganisms capable of degrading nitriles for bioremediation purposes. novapublishers.commdpi.com
Chemistry and Environmental Science: Collaboration between chemists and environmental scientists is essential for understanding the environmental fate and impact of nitriles. mdpi.com This includes designing studies to assess persistence, degradation, and potential toxicity in various environmental compartments, as well as developing analytical methods for monitoring nitrile levels in the environment. pageplace.de
Chemistry and Computational Science: As highlighted in Section 9.3, the integration of computational chemistry with experimental chemistry is vital for predicting properties, modeling reactions, and designing new molecules or processes involving nitriles. truman.eduufms.br
Chemistry and Materials Science: Nitriles are precursors to various polymers and materials, such as nitrile butadiene rubber (NBR) used in gloves. mdpi.commedtecs.comesafetysupplies.com Collaboration in this area can focus on developing more sustainable methods for producing nitrile-based materials and exploring their environmental impact and degradability. mdpi.commedtecs.comesafetysupplies.comubc.ca
Fostering interdisciplinary collaboration can be achieved through:
Establishing joint research projects and centers that bring together experts from different fields.
Encouraging interdisciplinary training and education for students and researchers.
Organizing conferences and workshops that facilitate interaction and knowledge exchange between different disciplines.
Seeking funding opportunities that support interdisciplinary research initiatives.
Such collaborations can lead to a more holistic understanding of this compound and other nitriles, driving innovation in their synthesis, application, and environmental management.
Q & A
Q. Q1. What are the optimal synthetic routes for Nonanenitrile, and how do reaction conditions influence yield and purity?
this compound (C₉H₁₇CN) is typically synthesized via cyanation of nonanol derivatives or through nitrile group introduction via nucleophilic substitution. Key factors include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved interfacial reactivity .
- Temperature control : Reactions above 80°C risk decomposition, while lower temperatures (<50°C) may stall kinetics.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may complicate purification.
Methodological Tip : Optimize via fractional factorial design (e.g., Taguchi method) to isolate critical variables. Document purity via GC-MS (≥98% purity threshold) and yield calculations .
Q. Q2. How can spectroscopic techniques (NMR, IR) reliably characterize this compound’s structural features?
- ¹H NMR : Expect signals at δ 2.35–2.45 ppm (CH₂ adjacent to nitrile) and δ 1.20–1.60 ppm (aliphatic chain protons). Compare with reference spectra from NIST Chemistry WebBook .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch). Validate against synthesized standards to rule out impurities like residual amines.
Data Table :
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 2.40 (t, 2H) | |
| IR | 2242 cm⁻¹ |
Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?
this compound is toxic and releases HCN upon decomposition. Mitigate risks via:
- Ventilation : Use fume hoods for synthesis/purification.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Emergency protocols : Neutralize spills with NaHCO₃ or FeSO₄ solutions .
Advanced Research Questions
Q. Q4. How do steric and electronic effects influence this compound’s reactivity in multicatalytic systems?
In hybrid catalysts (e.g., ionic liquid-supported systems), this compound’s long alkyl chain introduces steric hindrance, reducing accessibility to active sites. Electronic effects:
- Electron-withdrawing nitrile group : Enhances electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Chain length : Longer chains (C₉ vs. C₅) decrease solubility in polar media, altering reaction kinetics.
Experimental Design : Compare turnover frequencies (TOF) in Pd-catalyzed reactions using kinetic profiling .
Q. Q5. How can contradictory data on this compound’s thermodynamic properties (e.g., boiling point) be resolved?
Discrepancies in reported boiling points (e.g., 215–225°C) arise from impurities or calibration errors. Solutions:
- Standardization : Use NIST-certified instruments and reference compounds.
- Statistical analysis : Apply Grubbs’ test to identify outliers in published datasets .
Data Table :
| Source | Boiling Point (°C) | Method |
|---|---|---|
| NIST | 221 ± 2 | Distillation |
| Lit. A | 215 | GC-MS |
Q. Q6. What role does this compound play in designing green solvents or ionic liquid analogs?
this compound’s nitrile group enables coordination with metal ions (e.g., Cu²⁺, Zn²⁺), forming task-specific ionic liquids. Applications:
- CO₂ capture : Nitrile-functionalized ionic liquids exhibit high absorption capacity.
- Limitation : Hydrolysis susceptibility requires anhydrous conditions.
Methodological Insight : Characterize solvent properties via Kamlet-Taft parameters (polarity, hydrogen-bond acidity) .
Q. Q7. How can computational methods (DFT, MD) predict this compound’s behavior in complex reaction environments?
- Density Functional Theory (DFT) : Model reaction pathways (e.g., nitrile reduction to amine) to identify transition states.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.
Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) .
Methodological Guidelines for Research Design
- Reproducibility : Document synthetic protocols in SI (Supporting Information) with raw NMR/IR data .
- Data validation : Use triplicate measurements for physicochemical properties and report confidence intervals .
- Ethical reporting : Disclose funding sources and conflicts of interest per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
